molecular formula C20H21NO4 B2966543 2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1008369-07-0

2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No. B2966543
CAS RN: 1008369-07-0
M. Wt: 339.391
InChI Key: CVYZGWJOAUJRRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid” is an organic compound with the molecular formula C20H21NO4 . It has a molecular weight of 339.39 . The compound is solid in its physical state .


Molecular Structure Analysis

The InChI code for the compound is 1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

As mentioned earlier, this compound is solid in its physical state . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.

Scientific Research Applications

Conformational and Stereochemical Requirements for NMDA Receptor Antagonism

Research demonstrates the synthesis and evaluation of tetrahydroquinoline derivatives, emphasizing the importance of conformational and stereochemical aspects in antagonizing the glycine site on the NMDA receptor. These findings highlight the compound's potential application in neurological research and drug development for conditions associated with NMDA receptor dysfunction (Carling et al., 1992).

Topographical Control of Peptide Conformation

Another study focuses on the synthesis of diastereoisomers of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showcasing their potential as building blocks for the topographical design of peptides. This research offers insights into how these compounds can be utilized in peptide and protein design, contributing to advancements in biochemistry and pharmaceutical sciences (Kazmierski et al., 1994).

Dual C–H Bond Functionalization in Chemical Synthesis

The compound's application extends to chemical synthesis, where it participates in redox-neutral annulations involving dual C–H bond functionalization. This process is significant for creating complex molecules with potential pharmaceutical applications, demonstrating the compound's versatility in organic synthesis (Zhu & Seidel, 2017).

Derivatives Preparation and Characterization

Research also includes the synthesis and full characterization of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, expanding the understanding of its chemical properties and potential applications in synthesizing more complex derivatives with specific biological activities (Jansa et al., 2006).

Potential as PET AMPA Receptor Ligands

Additionally, the compound's derivatives have been explored for their potential as positron emission tomography (PET) ligands for the AMPA receptor, which could have implications for imaging brain diseases. This research underscores the compound's relevance in developing diagnostic tools for neurological conditions (Gao et al., 2006).

Future Directions

The future directions of this compound are not specified in the sources I found. Given that it’s available for research use , it’s possible that it’s being studied for various applications in fields like medicinal chemistry, materials science, etc.

properties

IUPAC Name

2-[2-(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-7-14(2)9-17(8-13)25-12-19(22)21-11-16-6-4-3-5-15(16)10-18(21)20(23)24/h3-9,18H,10-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYZGWJOAUJRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CC3=CC=CC=C3CC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.